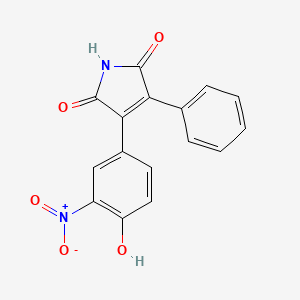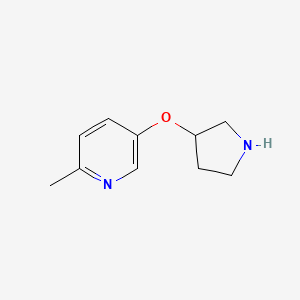
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
説明
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Cellular Effects
The effects of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol on various types of cells and cellular processes are profound. In neuronal cells, for instance, the compound has been shown to modulate ion channel activity, particularly the Kv7/KCNQ channels, which are crucial for maintaining the resting membrane potential and regulating neuronal excitability . This modulation can lead to changes in cell signaling pathways, affecting neurotransmitter release and synaptic plasticity. In addition, this compound can influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. These cellular effects underscore the compound’s potential as a modulator of cellular function and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to the active site of enzymes, where it can act as a competitive inhibitor or an allosteric modulator. This binding can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the compound can interact with DNA and RNA molecules, influencing the transcription and translation processes. By binding to specific nucleotide sequences, this compound can modulate gene expression and protein synthesis, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. In vivo studies have indicated that the compound’s effects can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cellular signaling and function, while long-term exposure may result in adaptive responses and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to modulate cellular signaling pathways without causing significant toxicity. Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular function. Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and toxic effects are minimized. These findings are crucial for determining the appropriate dosage for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, affecting its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it interacts with signaling proteins and enzymes. The subcellular localization of this compound is essential for its function and activity within the cell .
特性
IUPAC Name |
4-(5-fluoropyridin-3-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-6-13-9(3-10(15)14-6)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVBMNPEHTQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1486693.png)




![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)



